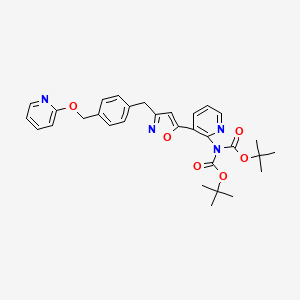
Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate
Cat. No. B8365381
Key on ui cas rn:
1075734-33-6
M. Wt: 558.6 g/mol
InChI Key: TYYOXQABSKZXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513287B2
Procedure details


Under nitrogen atmosphere, to a mixture of di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate (164 mg, 0.40 mmol), {4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid (138 mg, 0.60 mmol), cesium carbonate (391 mg, 1.20 mmol), copper (1) iodide (3.9 mg, 5 mol %) and 1,2-dimethoxyethane (2.0 mL) was added [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) dichloromethane complex (16.4 mg, 5 mol %), which was stirred at 80° C. for 1.5 hours. {4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid (46 mg, 0.20 mmol) was added thereto and the solution was further stirred for 4.5 hours. After cooling, ethyl acetate and 5% sodium chloride solution were added thereto, insoluble matter was filtered out, then, the filtrate was transferred to a separatory funnel and separated. After the organic layer was washed with 5% sodium chloride water and dried over anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (173 mg) as a pale yellow oily product.
Name
di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate
Quantity
164 mg
Type
reactant
Reaction Step One

Name
{4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid
Quantity
138 mg
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
391 mg
Type
reactant
Reaction Step One

Name
copper (1) iodide
Quantity
3.9 mg
Type
catalyst
Reaction Step One


Name
{4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid
Quantity
46 mg
Type
reactant
Reaction Step Two

Quantity
16.4 mg
Type
catalyst
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[C:9]([N:14]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:10][CH:11]=[CH:12][CH:13]=2)[O:5][N:4]=1.[N:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[O:35][CH2:36][C:37]1[CH:42]=[CH:41][C:40](B(O)O)=[CH:39][CH:38]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[Cl-].[Na+]>[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)(=O)C.COCCOC>[C:18]([O:17][C:15]([N:14]([C:9]1[C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][C:40]3[CH:39]=[CH:38][C:37]([CH2:36][O:35][C:30]4[CH:31]=[CH:32][CH:33]=[CH:34][N:29]=4)=[CH:42][CH:41]=3)[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1)[C:22]([O:24][C:25]([CH3:28])([CH3:26])[CH3:27])=[O:23])=[O:16])([CH3:19])([CH3:21])[CH3:20] |f:2.3.4,5.6,8.9.10.11|
|
Inputs


Step One
|
Name
|
di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate
|
|
Quantity
|
164 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NOC(=C1)C=1C(=NC=CC1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
{4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
391 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
copper (1) iodide
|
|
Quantity
|
3.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
{4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid
|
|
Quantity
|
46 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
16.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 80° C. for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was further stirred for 4.5 hours
|
|
Duration
|
4.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
insoluble matter was filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
After the organic layer was washed with 5% sodium chloride water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 173 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
